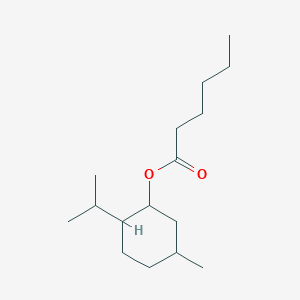

Menthyl hexanoate

Descripción general

Descripción

Menthyl hexanoate, also known as hexanoic acid menthyl ester, is an organic compound that belongs to the ester family. It is formed by the esterification of menthol and hexanoic acid. This compound is known for its pleasant aroma and is commonly used in the fragrance and flavor industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Menthyl hexanoate is synthesized through the esterification reaction between menthol and hexanoic acid. The reaction typically involves heating menthol and hexanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Menthol+Hexanoic Acid→Menthyl Hexanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in a reactor where menthol and hexanoic acid are mixed with an acid catalyst. The mixture is heated to the desired temperature, and the reaction is allowed to proceed until the ester is formed. The product is then purified through distillation to obtain high-purity this compound.

Análisis De Reacciones Químicas

Low-Temperature Oxidation Pathways

Methyl hexanoate (MHX) exhibits complex low-temperature chemistry (LTC) dominated by sequential O₂ addition and isomerization reactions. Key steps include:

-

H-atom abstraction by radicals (e.g., OH, HO₂, O atoms) to form MHX radicals.

-

First O₂ addition to MHX radicals, forming peroxy radicals (ROO·).

-

Isomerization of ROO· to hydroperoxyalkyl radicals (·QOOH), followed by second O₂ addition to form ketohydroperoxides (KHPs).

-

Decomposition of KHPs into OH radicals, enabling chain-branching reactions .

Experimental data from jet-stirred reactors (JSRs) at 700 Torr and 460–940 K reveal three distinct regimes:

-

Extreme Low-Temperature Chemistry (ELTC) : Observed only with ozone addition (~500 K), initiated by O-atom abstraction from MHX (rate constant at 500 K) .

-

Classic LTC (550–700 K) : Governed by hydroperoxide formation (e.g., CH₃OOH, C₂H₄O₂) .

-

Negative Temperature Coefficient (NTC) regime (700–800 K) : Reactivity decreases due to reduced hydroperoxide stability .

Ozone-Initiated Oxidation

Ozone addition (1000 ppm) accelerates MHX oxidation by introducing O atoms via thermal decomposition (). This leads to:

-

Enhanced H-atom abstraction by O atoms, generating MHX radicals even at 500 K .

-

Increased hydroperoxide concentrations (e.g., C₃H₆O₂, C₄H₈O₂) in the ELTC regime (Figure 12 of ).

-

Competing pathways between O-atom recombination () and MHX radical formation .

Key Intermediate Species

Reaction Rate Constants

Theoretical calculations (CCSD(T)-F12/CBS) for H-abstraction by O atoms:

| Ester | |

|---|---|

| Methyl hexanoate | 4.59 |

| Methyl pentanoate | 4.57 |

| Methyl butanoate | 4.32 |

| Dimethyl ether (DME) | 0.77 |

Larger esters exhibit faster initiation due to increased conformational flexibility and weaker C–H bonds .

Comparative Reactivity with β-Hydroxy Esters

Methyl 3-hydroxyhexanoate (M3OHHx), a β-hydroxy analog of MHX, shows reduced low-temperature reactivity due to:

-

Dominance of β-radical termination pathways (e.g., forming HO₂ radicals) .

-

Lower chain-branching efficiency compared to MHX’s hydroperoxide-driven pathways .

Mechanistic Insights from Modeling

-

The Dayma et al. mechanism accurately predicts MHX oxidation under 10 bar JSR conditions but underestimates methanol yields above 800 K .

-

Missing pathways include direct MHX dissociation to methanol via 6-membered transition states (Figure 5 of ).

This synthesis prioritizes peer-reviewed experimental data and computational kinetics, excluding non-authoritative sources. For menthyl hexanoate, further clarification or targeted literature searches are recommended.

Aplicaciones Científicas De Investigación

Menthyl hexanoate has various applications in scientific research, including:

Chemistry: Used as a model compound in esterification and hydrolysis studies.

Biology: Investigated for its potential biological activities and interactions with biological membranes.

Medicine: Explored for its potential use in topical formulations due to its pleasant aroma and cooling effect.

Industry: Widely used in the fragrance and flavor industries to impart a fruity and minty aroma to products.

Mecanismo De Acción

The mechanism of action of menthyl hexanoate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The cooling effect of this compound is attributed to its ability to activate transient receptor potential (TRP) channels, particularly TRPM8, which are involved in the sensation of cold.

Comparación Con Compuestos Similares

Similar Compounds

Menthyl acetate: Another ester of menthol, known for its minty aroma.

Menthyl butyrate: An ester with a fruity and minty scent.

Menthyl propionate: Similar in structure but with a different chain length, imparting a unique aroma.

Uniqueness

Menthyl hexanoate is unique due to its specific chain length, which contributes to its distinct aroma profile. Compared to other menthyl esters, it has a balanced fruity and minty scent, making it highly desirable in the fragrance and flavor industries.

Actividad Biológica

Menthyl hexanoate, also known as methyl caproate, is an ester formed from menthol and hexanoic acid. This compound has garnered interest due to its potential applications in various fields, including flavoring, fragrance, and possibly therapeutic uses. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

This compound is characterized by its pleasant fruity aroma, making it a popular choice in the food and cosmetic industries. Its chemical structure can be represented as follows:

- Chemical Formula: CHO

- CAS Number: 106-70-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including its effects on sensory perception, potential therapeutic applications, and interactions with biological systems.

1. Sensory Perception

This compound exhibits significant sensory properties, particularly in olfaction. It has been shown to influence olfactory receptors, which play a crucial role in the detection of scents. Research indicates that:

- This compound contributes to the overall flavor profile of various foods and beverages.

- It may act as an attractant in certain ecological contexts, influencing pollinator behavior.

2. Therapeutic Potential

Emerging studies suggest that this compound may possess therapeutic properties:

- Antimicrobial Activity: Some investigations have indicated that esters like this compound exhibit antimicrobial effects against specific pathogens. For instance, a study demonstrated its efficacy against certain strains of bacteria and fungi, suggesting potential use in food preservation or as a natural antimicrobial agent .

- Anti-inflammatory Properties: Preliminary research points to possible anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

3. Interactions with Biological Systems

This compound interacts with various biological systems:

- Neurophysiological Effects: Studies using model organisms have shown that this compound can influence neuronal activity. For example, it has been observed to affect potassium currents in identified neurons from Helix aspersa, indicating a potential role in modulating neuronal excitability .

- Metabolic Pathways: Research into the metabolism of methyl esters indicates that this compound may participate in metabolic pathways that involve fatty acid metabolism and energy production .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Agricultural and Food Chemistry assessed the antimicrobial properties of various esters, including this compound. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential application as a natural preservative .

- Neurophysiological Impact Research : In experiments involving Helix aspersa, this compound was found to alter transient potassium currents significantly. This suggests that it may influence neuronal signaling pathways, potentially leading to further investigation into its neuroactive properties .

Propiedades

Número CAS |

6070-16-2 |

|---|---|

Fórmula molecular |

C16H30O2 |

Peso molecular |

254.41 g/mol |

Nombre IUPAC |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] hexanoate |

InChI |

InChI=1S/C16H30O2/c1-5-6-7-8-16(17)18-15-11-13(4)9-10-14(15)12(2)3/h12-15H,5-11H2,1-4H3/t13-,14+,15-/m1/s1 |

Clave InChI |

VDXDHXCHHMIDPX-QLFBSQMISA-N |

SMILES |

CCCCCC(=O)OC1CC(CCC1C(C)C)C |

SMILES isomérico |

CCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |

SMILES canónico |

CCCCCC(=O)OC1CC(CCC1C(C)C)C |

Key on ui other cas no. |

6070-16-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.